3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 509074-26-4 . It has a molecular weight of 333.79 . The IUPAC name for this compound is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Scientific Research Applications
Friedel-Crafts Sulfonylation
A study by Nara et al. (2001) describes the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This process is applied to benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, demonstrating enhanced reactivity and high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Catalytic Systems for Benzimidazole Synthesis
Khazaei et al. (2011) reported the use of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 catalytic systems for the efficient synthesis of benzimidazole derivatives, using atmospheric air as a green oxidant in ethyl acetate at room temperature (Khazaei et al., 2011).
Amino Acid Sulfonamides
Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. They investigated the interaction of sulfonyl chloride with amino acid methyl esters, leading to various amino acid sulfonamide derivatives (Riabchenko et al., 2020).
Antimicrobial Activity of Heterocycles
A study by El‐Emary, Al-muaikel, & Moustafa (2002) focused on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which involved the reaction with 4-acetyl benzene sulfonyl chloride (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Benzothiazole Coupled Sulfonamide Derivatives
Khokra et al. (2019) synthesized benzene sulfonamides linked to a benzothiazole moiety by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides. This study also evaluated their anticonvulsant potential (Khokra et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACKDPVPZJIFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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